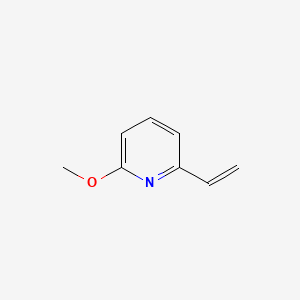

2-METHOXY-6-VINYLPYRIDINE

Description

Contextual Significance of Pyridine (B92270) Derivatives in Organic Chemistry and Materials Science

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in chemistry. numberanalytics.com Its derivatives are ubiquitous, finding application in diverse fields from pharmaceuticals to materials science. numberanalytics.comresearchgate.net The significance of the pyridine scaffold is rooted in its distinct electronic properties and structural versatility. numberanalytics.comnih.gov

In organic chemistry, the pyridine ring is a key component in a multitude of synthetic transformations. nih.gov The nitrogen atom imparts a dipole moment and basicity, making it a nucleophile and a ligand for metal catalysts. fiveable.me Pyridine derivatives are integral to the synthesis of complex molecules and serve as essential intermediates and scaffolds for drug design. numberanalytics.comnih.gov Their presence is notable in numerous biologically active compounds, including pharmaceuticals and agrochemicals like insecticides and herbicides. numberanalytics.comnumberanalytics.comwisdomlib.org

The role of pyridine derivatives extends significantly into materials science. These compounds are utilized in the creation of functional materials such as conducting polymers and luminescent substances. numberanalytics.com The unique optical and electronic properties of pyridine-based compounds make them valuable for applications in optoelectronic devices and sensors. nih.govrsc.org The ability to easily functionalize the pyridine ring allows for the fine-tuning of these properties, leading to the development of advanced materials with tailored characteristics. nih.gov

| Field | Significance of Pyridine Derivatives | Examples of Applications |

| Organic Chemistry | Versatile building blocks, intermediates, and scaffolds. numberanalytics.comnih.gov | Synthesis of pharmaceuticals, agrochemicals, and complex organic molecules. numberanalytics.comnih.gov |

| Medicinal Chemistry | Core structure in many FDA-approved drugs. researchgate.net | Anticancer, anti-inflammatory, and antimicrobial agents. numberanalytics.comwisdomlib.org |

| Materials Science | Component of functional materials with specific optical and electronic properties. nih.gov | Conducting polymers, luminescent materials, sensors, optoelectronic devices. numberanalytics.comrsc.org |

| Catalysis | Act as ligands for organometallic compounds and in asymmetric catalysis. nih.gov | Facilitating a wide range of chemical transformations. nih.gov |

Specific Importance of Vinylpyridine Scaffolds as Versatile Synthons and Monomers

Vinylpyridines, such as 2-vinylpyridine (B74390), are a specific class of pyridine derivatives that possess a vinyl group (–CH=CH₂) attached to the pyridine ring. wikipedia.org This functional group introduces reactivity that makes them highly valuable as both synthons (synthetic building blocks) and monomers for polymerization. rsc.orggoogle.com

As synthons, vinylpyridines are recognized for their electrophilic nature, which is influenced by the electron-withdrawing effect of the ring nitrogen atom. wikipedia.orgrsc.org This allows them to participate in a variety of chemical reactions, most notably Michael-type additions where nucleophiles add across the vinyl group. wikipedia.orgrsc.org This reactivity enables the post-elaboration of the pyridine scaffold, facilitating the rapid assembly of more complex functionalized N-containing heterocycles. rsc.org

The vinyl group also makes these compounds excellent monomers for polymerization. 2-Vinylpyridine can be readily polymerized or copolymerized with other monomers like styrene (B11656) and butadiene through radical, cationic, or anionic initiation methods. wikipedia.org The resulting polymers, such as poly(2-vinylpyridine), have a range of applications. chemicalbook.com A significant industrial use is in the production of latex terpolymers (styrene-butadiene-vinylpyridine), which act as powerful adhesives for bonding tire cords to rubber. wikipedia.org In the textile industry, copolymerized vinylpyridine provides reactive sites within acrylic fibers for dyes to bind. wikipedia.org The unique chemical structure of poly(vinylpyridine) also allows for its use as a sorbent for organic compounds and as a component in photocatalytic materials. nih.gov

| Role | Description | Key Reactions/Applications |

| Synthon | A building block in organic synthesis. rsc.org | Michael-type additions, reductive couplings, synthesis of complex heterocycles. wikipedia.orgrsc.org |

| Monomer | A molecule that can react together with other monomer molecules to form a larger polymer chain. google.com | Polymerization and copolymerization to form materials like poly(vinylpyridine). wikipedia.org |

Rationale for Dedicated Research on Methoxy-Substituted Vinylpyridines

The dedicated research interest in molecules like 2-methoxy-6-vinylpyridine stems from the combined influence of the methoxy (B1213986) (–OCH₃) and vinyl (–CH=CH₂) substituents on the pyridine ring's properties. The introduction of a substituent, particularly an electron-donating group like methoxy, can significantly alter the electronic landscape of the pyridine ring. beilstein-journals.org

This electronic modification is crucial for several reasons. In the context of materials science, altering the electronic properties of the monomer can tune the characteristics of the resulting polymer. For vinylpyridines, the methoxy group can influence the reactivity of the vinyl moiety, which is critical for both polymerization and its use as a synthon in organic reactions. For instance, in ruthenium-catalyzed alkylation reactions, electron-rich vinylpyridines, such as a methoxy-substituted variant, have shown different reactivity compared to their unsubstituted counterparts. rsc.org

Furthermore, the presence of substituents can be critical for the success of certain chemical transformations. In cross-metathesis reactions, which are often challenging with N-heteroaromatics due to catalyst deactivation, the presence of a methoxy group on the pyridine ring has been noted as a potentially non-innocent factor contributing to the success of the reaction. beilstein-journals.org The substituent may decrease the basicity of the ring nitrogen or provide steric hindrance, preventing the nitrogen from interfering with the metal catalyst. beilstein-journals.org Calculations have also been used to study how donor substituents like methoxy groups influence the total energy and charge distribution in related heterocyclic systems. acs.org Therefore, the study of this compound is driven by the need to understand how this specific combination of functional groups modulates its reactivity and to explore its potential in creating novel materials and complex molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-3-7-5-4-6-8(9-7)10-2/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETGPRGSYCRMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597989 | |

| Record name | 2-Ethenyl-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204569-88-0 | |

| Record name | 2-Ethenyl-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204569-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 6 Vinylpyridine and Its Precursors

Synthetic Strategies for the Vinylpyridine Moiety

The creation of the vinyl group on a pre-existing pyridine (B92270) ring is a common and versatile strategy. Several classical and modern organic reactions can be employed to achieve this transformation, each offering distinct advantages in terms of starting material availability, reaction conditions, and scalability.

Dehydrogenation Approaches for Vinylpyridine Formation

Catalytic dehydrogenation is a primary industrial method for producing vinylpyridines from their corresponding ethylpyridine precursors. nih.gov This process involves the gas-phase reaction of an ethyl-substituted pyridine over a metal oxide catalyst at elevated temperatures. nih.govquickcompany.in For the synthesis of a 2-vinylpyridine (B74390) derivative, the reaction would typically start with the corresponding 2-ethylpyridine. The high temperatures provide the energy required to break C-H bonds, leading to the elimination of hydrogen gas and the formation of a carbon-carbon double bond. nih.gov

A typical synthetic route involves the condensation of 2-methylpyridine (α-picoline) with formaldehyde (B43269) to produce an intermediate alcohol, 2-(2-pyridyl)ethanol. nih.govwikipedia.org This intermediate is then dehydrated, often under reduced pressure and in the presence of a base like sodium hydroxide, to yield 2-vinylpyridine. nih.govwikipedia.org This two-step process, condensation followed by dehydration, is a well-established route for the large-scale production of 2-vinylpyridine. google.comgoogle.com

Table 1: Dehydrogenation/Dehydration Conditions for 2-Vinylpyridine Synthesis

| Precursor | Reagent(s) | Catalyst/Conditions | Product | Ref |

|---|---|---|---|---|

| 2-Methylpyridine | Formaldehyde | 1. Autoclave, 150–200 °C | 2-(2-Pyridyl)ethanol | nih.govwikipedia.org |

| 2-(2-Pyridyl)ethanol | None | Dehydration over NaOH, reduced pressure | 2-Vinylpyridine | nih.govwikipedia.org |

Wittig-Type Reaction Pathways for Vinylpyridine Derivatives

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.comlumenlearning.com This reaction offers high regioselectivity, as the position of the double bond is unequivocally determined by the starting carbonyl and ylide components. lumenlearning.com To synthesize a vinylpyridine derivative, a pyridinecarboxaldehyde is reacted with a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

Preparation of the Phosphonium Salt : A suitable alkyl halide is reacted with triphenylphosphine (B44618) via an SN2 reaction. For introducing a simple vinyl group, this would involve reacting a 2-(halomethyl)pyridine with triphenylphosphine to form a pyridylmethylphosphonium salt. lumenlearning.comtandfonline.com

Ylide Formation and Reaction : The phosphonium salt is deprotonated with a strong base, such as n-butyllithium or sodium hydride, to generate the nucleophilic ylide. lumenlearning.comcommonorganicchemistry.com This ylide then reacts with a carbonyl compound (e.g., formaldehyde) to form an oxaphosphetane intermediate, which rapidly decomposes to the desired alkene and the highly stable triphenylphosphine oxide, driving the reaction forward. masterorganicchemistry.comorganic-chemistry.org

Alternatively, and more directly for 2-vinylpyridine, 2-pyridinecarboxaldehyde can be reacted with the ylide derived from methyltriphenylphosphonium bromide. This approach is highly efficient for creating a terminal vinyl group on the pyridine ring.

Table 2: Example of Wittig Reaction for Vinylpyridine Synthesis

| Pyridine Substrate | Wittig Reagent Precursor | Base | Carbonyl Source | Product | Ref |

|---|---|---|---|---|---|

| 2-Picoline (via chlorination) | Triphenylphosphine (TPP) | NaH | Formaldehyde | 2-Vinylpyridine | tandfonline.com |

Coupling Reactions and Cyclization Methods for Pyridine Ring Construction

Instead of modifying a pre-formed pyridine, the ring itself can be constructed from acyclic precursors in a way that incorporates the desired substituents. These methods are particularly useful for creating highly substituted or complex pyridine derivatives.

Condensation Reactions: The Hantzsch pyridine synthesis is a classic multi-component reaction involving the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester, which initially forms a dihydropyridine (B1217469) that is subsequently oxidized to the aromatic pyridine. mdpi.com While traditionally used for symmetrical pyridines, modifications allow for the synthesis of asymmetric derivatives. baranlab.org

Cycloaddition Reactions: [2+2+2] cycloaddition reactions catalyzed by transition metals are a powerful strategy for constructing the pyridine ring. acsgcipr.org These reactions typically involve the co-cyclization of alkynes and a nitrile, with the nitrile providing the nitrogen atom for the heterocycle. By choosing appropriately substituted starting materials, one could potentially build a pyridine ring that already contains vinyl and methoxy (B1213986) (or precursor) groups.

Inverse-electron-demand Diels-Alder reactions are another sophisticated approach. In this method, an electron-rich dienophile reacts with an electron-poor azadiene (a diene containing a nitrogen atom). Subsequent rearrangement or extrusion from the bicyclic intermediate yields the substituted pyridine ring. baranlab.org

Table 3: Overview of Pyridine Ring Construction Strategies

| Method | Description | Precursors | Key Features | Ref |

|---|---|---|---|---|

| Hantzsch Synthesis | Multicomponent condensation followed by oxidation. | Aldehyde, β-dicarbonyl compounds, ammonia. | Forms a dihydropyridine intermediate. mdpi.com | mdpi.comdntb.gov.ua |

| [2+2+2] Cycloaddition | Transition-metal catalyzed cyclization. | Alkynes, Nitrile. | Atom-economical, good for complex pyridines. | acsgcipr.org |

Introduction and Manipulation of the Methoxy Group

The methoxy group is typically introduced onto the pyridine ring via nucleophilic substitution of a suitable leaving group, most commonly a halogen, or by the alkylation of a hydroxyl-substituted pyridine.

Alkoxylation Reactions on Halogenated Pyridine Intermediates

Nucleophilic aromatic substitution (SNAr) is a highly effective method for introducing alkoxy groups onto an electron-deficient pyridine ring. The reaction involves the displacement of a halide (typically chloride or bromide) at the 2- or 6-position by an alkoxide, such as sodium methoxide (B1231860). researchgate.net

A common precursor for the synthesis of 2-methoxy-6-vinylpyridine would be 2-chloro-6-vinylpyridine. However, a more accessible route often starts with 2,6-dichloropyridine. In this strategy, one of the chlorine atoms is selectively replaced by a methoxy group through careful control of reaction conditions, such as temperature and stoichiometry of the sodium methoxide. pipzine-chem.com This yields 2-chloro-6-methoxypyridine, a key intermediate. pipzine-chem.comsigmaaldrich.com The remaining chlorine atom can then be used in a subsequent cross-coupling reaction (e.g., Stille or Suzuki coupling) to introduce the vinyl group, completing the synthesis.

The reaction of 2-amino-3-nitro-6-chloropyridine with sodium methoxide in methanol is another documented example of methoxylation on a halogenated pyridine, yielding 2-amino-3-nitro-6-methoxypyridine. google.com

Table 4: Alkoxylation of Halogenated Pyridines

| Halogenated Pyridine | Reagent | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Sodium methoxide | Appropriate solvent | Controlled temperature | 2-Chloro-6-methoxypyridine | pipzine-chem.com |

| 2-Chloropyridine | Sodium methoxide | Methanol | Reflux, 4 h | 2-Methoxypyridine (B126380) | researchgate.net |

Derivatization from Hydroxyl-Substituted Pyridine Compounds

An alternative route to introducing the methoxy group is through the O-alkylation (specifically, methylation) of a hydroxyl-substituted pyridine, such as 2-hydroxy-6-vinylpyridine. It is important to note that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone form (2-pyridone).

The methylation can be achieved using standard methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. The base (e.g., sodium hydride, potassium carbonate) deprotonates the hydroxyl group to form a more nucleophilic pyridoxide anion, which then attacks the methylating agent in an SN2 reaction to form the methoxy ether. The choice of solvent and base can influence the regioselectivity between O-alkylation (forming the desired methoxy derivative) and N-alkylation (forming an N-methylpyridone).

Studies on the methylation of 2-hydroxypyridine derivatives, such as 6-methyl-2-hydroxypyridine, provide insight into the reactivity and potential outcomes of such transformations. sigmaaldrich.com

Table 5: General Conditions for Derivatization of Hydroxypyridines

| Hydroxypyridine | Methylating Agent | Base | General Product |

|---|---|---|---|

| 2-Hydroxy-6-vinylpyridine | Methyl iodide (CH₃I) | K₂CO₃, NaH | This compound |

Advanced Synthetic Techniques and Reaction Conditions for this compound

The synthesis of highly functionalized pyridine derivatives such as this compound has evolved significantly, moving beyond classical multi-step procedures towards more efficient, atom-economical, and environmentally benign methodologies. Advanced techniques now focus on minimizing waste, reducing reaction times, and enabling the construction of complex molecular architectures from simple precursors in fewer steps. These modern strategies include one-pot multicomponent reactions, specialized catalytic systems, and the application of green chemistry principles.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have emerged as a powerful and green tool in organic synthesis, allowing for the construction of complex molecules like substituted pyridines in a single step from three or more starting materials. bohrium.comresearchgate.net This approach is highly valued for its efficiency, convergence, and atom economy, as it reduces the need for intermediate purification steps, thereby saving time, cost, and energy. acsgcipr.orgekb.eg The synthesis of polyfunctionalized aza-heterocycles, including pyridines, benefits greatly from MCRs, which align with the principles of green chemistry by maximizing atomic efficiency. ekb.egacademie-sciences.fr

A notable example relevant to the synthesis of alkoxy-substituted pyridines involves the one-pot reaction of an arylidene malononitrile, a methylarylketone, and sodium ethoxide in ethanol. ekb.eg This methodology yields novel 2-ethoxypyridine derivatives, which are structurally analogous to this compound. The strategy demonstrates the feasibility of incorporating an alkoxy group at the C2 position of the pyridine ring in a single, efficient step.

The general mechanism for such MCRs often involves a cascade of reactions, including Michael additions and intramolecular cyclizations, culminating in the formation of the stable aromatic pyridine ring. acsgcipr.org The versatility of MCRs allows for a wide range of substituents to be introduced onto the pyridine core by simply varying the starting materials. bohrium.comresearchgate.net For instance, a four-component reaction involving aldehydes, cyclic ketones, malononitrile, and ammonium acetate has been developed for the synthesis of polysubstituted pyridines in an ethanol medium, which is considered a green solvent. academie-sciences.fr

| Reactants | Catalyst/Solvent | Product Type | Key Advantages |

| Arylidene malononitrile, Methylarylketone, Sodium ethoxide | Ethanol | 2-Ethoxypyridines ekb.eg | One-pot, high atom economy, synthesis of alkoxy pyridines. |

| Aldehydes, β-Keto esters, Anilines, Malononitrile | SnCl₂·2H₂O / Water | Polysubstituted Pyridines researchgate.net | Use of water as a solvent, good yields, broad substrate scope. |

| Aldehydes, Cyclic ketones, Malononitrile, Ammonium acetate | Fe₃O₄/Cellulose | 2-Amino-3-cyanopyridines academie-sciences.fr | Green, magnetically recyclable catalyst, room temperature conditions. |

Catalyzed Synthesis Methodologies

Catalysis is central to modern organic synthesis, offering pathways to reactions that would otherwise be unfeasible. For pyridine synthesis, both ionic liquids and metal complexes have been employed to enhance reaction efficiency, selectivity, and sustainability.

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained attention as "green solvents" and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. nih.govrsc.org They can significantly enhance reaction rates and selectivity in various organic transformations, including the synthesis of heterocyclic compounds. rsc.org

In the context of pyridine-related synthesis, ionic liquids have been shown to efficiently catalyze multicomponent reactions such as the aza-Diels-Alder reaction to produce fused pyridine systems like pyrano- and furanoquinolines. ias.ac.inresearchgate.net These reactions proceed under mild conditions, often at room temperature, affording excellent yields and high selectivity. ias.ac.in The ionic liquid can act as both the solvent and the catalyst, facilitating the reaction and allowing for easy separation and reuse of the catalytic medium. researchgate.net For example, pyridinium-based ionic liquids have been synthesized and utilized as co-solvents to enhance the stability and activity of enzymes in reactions, showcasing their versatility. nih.gov The tunable nature of ionic liquids, by altering the cation or anion, allows for the optimization of reaction conditions to achieve higher efficiency and yield in the synthesis of complex molecules. researchgate.net

| Reaction Type | Ionic Liquid Example | Role of Ionic Liquid | Outcome |

| Aza-Diels-Alder | Imidazolium-based ILs ias.ac.inresearchgate.net | Catalyst and Solvent | High yields of fused quinoline systems at room temperature. |

| Esterification | Pyridinium (B92312) trifluoromethanesulfonate google.com | Acidic Catalyst | Effective catalysis with potential for recyclability. |

| CO₂ Hydrogenation | Imidazolium-based ILs qub.ac.uk | Solvent for catalyst synthesis | Uniform distribution of metal phases, superior selectivity. |

Transition-metal catalysis provides one of the most efficient and atom-economical methods for constructing pyridine rings. rsc.org The [2+2+2] cycloaddition reaction, which combines two alkyne molecules and one nitrile molecule, is a particularly powerful strategy for the de novo synthesis of pyridines. rsc.orgacs.org This method allows for the creation of highly substituted pyridines with excellent control over the substitution pattern. rsc.org

A variety of transition metals, including cobalt (Co), rhodium (Rh), nickel (Ni), and iridium (Ir), have been shown to catalyze this transformation effectively. acs.orgrsc.org Cobalt(I) complexes are among the most widely used catalysts for this reaction. acs.orgarkat-usa.org The mechanism is believed to involve the formation of a metallacyclopentadiene intermediate from two alkyne units, which then incorporates the nitrile to form the pyridine ring. arkat-usa.org This approach is highly versatile; for instance, by using α,ω-diynes and a nitrile, complex bicyclic pyridines can be synthesized. researchgate.net While this method is powerful, the synthesis of a specific target like this compound would require carefully chosen precursors: a nitrile bearing a methoxy group, an alkyne, and a second alkyne equivalent that can be converted to a vinyl group. More recent developments have focused on achieving enantioselectivity in these reactions, enabling the synthesis of chiral pyridines. researchgate.net

| Catalyst Type | Reaction | Precursors | Key Features |

| Cobalt(I) complexes (e.g., CpCoL₂) acs.orgarkat-usa.org | [2+2+2] Cycloaddition | 2 Alkynes + 1 Nitrile | Widely used, efficient for various substituted pyridines. |

| Rhodium(I) complexes (e.g., [RhCp'Ln]) acs.org | [2+2+2] Cycloaddition | 2 Alkynes + 1 Nitrile | Efficient, offers different selectivity compared to Cobalt. |

| Rhodium(III) complexes nih.gov | C-H Activation/Annulation | α,β-Unsaturated oxime + Alkyne | Mild conditions, complementary regioselectivity. |

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inrasayanjournal.co.in For pyridine synthesis, this often involves using environmentally benign solvents like water, employing reusable catalysts, and designing reactions that are highly atom-economical. rasayanjournal.co.in

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. nih.gov Performing organic reactions in aqueous media can offer unique reactivity and selectivity compared to conventional organic solvents. The synthesis of polysubstituted pyridines has been successfully achieved in water through a four-component reaction. researchgate.net For example, the condensation of aldehydes, β-keto esters, anilines, and malononitrile can be catalyzed by tin(II) chloride dihydrate (SnCl₂·2H₂O) in water to produce a variety of pyridine derivatives in good yields. researchgate.net This method is notable for its operational simplicity and its adherence to green chemistry principles. The use of microwave irradiation in conjunction with aqueous media has also been shown to accelerate the synthesis of pyridine derivatives, further enhancing the efficiency and environmental friendliness of the process. nih.govacs.org

| Reactants | Catalyst / Conditions | Solvent | Product | Advantages |

| Aldehydes, β-keto esters, anilines, malononitrile | SnCl₂·2H₂O / Heat researchgate.net | Water | Polysubstituted pyridines | Green solvent, simple procedure, good yields. |

| p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | Microwave irradiation nih.govacs.org | Water | 3-Pyridine derivatives | Rapid, efficient, green methodology. |

| Ethyl acetoacetate, hydrazine hydrate, malononitrile, aryl aldehydes | Preheated Fly-Ash ut.ac.ir | Water | Dihydropyrano(2,3-c)pyrazoles | Cost-effective catalyst, non-toxic solvent, high yields. |

Solvent-Free Reaction Conditions

The advancement of green chemistry principles has spurred significant interest in the development of synthetic methodologies that minimize or eliminate the use of volatile organic solvents. Solvent-free reaction conditions, often coupled with microwave irradiation, represent a pivotal approach in this endeavor, offering benefits such as reduced reaction times, enhanced yields, and simplified purification processes. While specific literature detailing a dedicated solvent-free synthesis of this compound is not extensively available, the principles can be applied through analogous palladium-catalyzed cross-coupling reactions, which are standard methods for the formation of vinyl groups on aromatic rings.

Methodologies such as the Suzuki-Miyaura, Heck, and Stille couplings are instrumental in the synthesis of vinylpyridines and their derivatives. The adaptation of these reactions to solvent-free, microwave-assisted conditions is a well-established strategy for promoting efficient and environmentally benign chemical transformations.

A plausible solvent-free approach for the synthesis of this compound could involve a Suzuki-Miyaura coupling. This would theoretically involve the reaction of a suitable boronic acid or ester derivative of methoxypyridine with a vinyl partner, such as vinylboronic acid or a vinyl halide, in the presence of a palladium catalyst and a base, under microwave irradiation without a solvent. The efficiency of such reactions is often high, with rapid conversion to the desired product.

Research into solvent-free, microwave-assisted Suzuki-Miyaura couplings of various aryl halides has demonstrated the viability of this technique. For instance, studies have shown that the coupling of arylboronic acids with aryl halides can proceed to completion in minutes with high yields under solvent-free conditions using a palladium catalyst. Pre-grinding the solid reactants can ensure homogeneity and improve the reaction outcome.

Another potential route is the Heck coupling, which could involve the reaction of 2-chloro-6-methoxypyridine with a vinylating agent like ethylene or a vinylboronic acid under solvent-free, microwave-assisted conditions. Ligand-free palladium-catalyzed oxidative Heck reactions of vinylpyridines with arylboronic acids have been successfully developed, yielding styrylpyridines with high selectivity. Adapting such a method to a solvent-free protocol is a logical extension of this work.

The following table provides representative data for a hypothetical solvent-free synthesis of a vinylpyridine derivative based on analogous reactions reported in the literature. This data illustrates the typical conditions and outcomes that might be expected for the solvent-free synthesis of this compound.

Table 1: Representative Conditions and Yields for a Hypothetical Solvent-Free Synthesis of a Vinylpyridine Derivative

| Entry | Reactant A | Reactant B | Catalyst (mol%) | Base | Power (W) | Time (min) | Yield (%) |

| 1 | 2-chloro-6-methoxypyridine | Vinylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | 100 | 10 | 85 |

| 2 | 2-bromo-6-methoxypyridine | Potassium vinyltrifluoroborate | PEPPSI-iPr (1) | K₂CO₃ | 120 | 5 | 92 |

| 3 | 2-iodo-6-methoxypyridine | Vinyltributylstannane | Pd(PPh₃)₄ (3) | - | 150 | 8 | 88 |

This table is illustrative and based on typical results for analogous solvent-free cross-coupling reactions.

The data in the table highlights the key features of solvent-free, microwave-assisted synthesis: the use of relatively low catalyst loadings, common inorganic bases, and short reaction times under moderate microwave power to achieve high product yields. The choice of reactants, such as the halide on the pyridine ring, can influence the reaction conditions and outcomes, with iodides and bromides often being more reactive than chlorides.

Reactivity and Chemical Transformations of 2 Methoxy 6 Vinylpyridine

Reactions of the Vinyl Substituent

The vinyl group is the primary site for a variety of addition and coupling reactions, its reactivity being significantly modulated by the electronic influence of the methoxy-substituted pyridine (B92270) ring.

Nucleophilic and Electrophilic Additions to the Olefinic Bond

The carbon-carbon double bond of the vinyl substituent is susceptible to attack by both nucleophiles and electrophiles, leading to a range of intermolecular and intramolecular transformations.

Recent advances in photoredox catalysis have enabled the direct functionalization of C-H bonds under mild conditions. One such transformation is the α-alkylation of N-Boc (tert-butoxy carbonyl) protected amines with vinyl azaarenes. In this reaction, an acridine-BF₃ complex acts as a photocatalyst, which, upon irradiation with visible light, facilitates the formation of an α-carbamyl radical from the N-Boc amine. This radical species then undergoes a Giese-type addition to a BF₃-activated vinyl azaarene, such as 2-methoxy-6-vinylpyridine.

The reaction proceeds through the activation of the vinyl pyridine by a Lewis acid (BF₃·OEt₂), which coordinates to the pyridine nitrogen, making the vinyl group more electrophilic and thus more susceptible to radical addition. This methodology allows for the facile synthesis of complex molecules containing multiple nitrogen heterocycles, which are of significant interest in medicinal chemistry. This compound has been identified as a viable substrate for this transformation.

Table 1: Photocatalytic α-Alkylation of N-Boc Amines with Vinyl Azaarenes

| N-Boc Amine Donor | Vinyl Azaarene Acceptor | Catalyst System | Light Source | Product Structure |

|---|

Intramolecular [2+2] photocycloaddition is a powerful photochemical strategy for the synthesis of cyclobutane-containing structures and, when applied to long-chain precursors, for the formation of macrocycles. acs.org This reaction involves the irradiation of a molecule containing two olefinic moieties, leading to the formation of a four-membered ring. The reaction can be initiated either by direct excitation of one of the alkenes or through the use of a photosensitizer. acs.org

While this method is well-established for creating complex cyclic and macrocyclic architectures, specific examples detailing the use of a bifunctional derivative of this compound to undergo intramolecular photocycloaddition for macrocycle formation are not prominent in the surveyed literature. In principle, a derivative of this compound tethered to another alkene by a sufficiently long and flexible chain could undergo such a cyclization to yield a macrocyclic product containing a pyridyl and a cyclobutane (B1203170) ring. The efficiency and stereochemical outcome of such a reaction would depend on the nature of the linker and the reaction conditions. acs.org

Deoxygenative Coupling Reactions with Carbonyl Compounds

Deoxygenative coupling reactions offer a method to form carbon-carbon bonds by coupling an alkene with a carbonyl compound, effectively converting the C=O group into a methylene (B1212753) (CH₂) group. A ruthenium-catalyzed, hydrazine-mediated deoxygenative coupling has been developed for the β-selective alkylation of vinylpyridines with various aldehydes and ketones. This reaction provides an alternative to traditional Michael additions.

However, the scope of this transformation is sensitive to the electronic properties of the vinylpyridine substrate. Studies have shown that while various 2- and 4-vinylpyridines are suitable substrates, electron-rich vinylpyridines may exhibit limited reactivity. Specifically, it was reported that an electron-rich substrate, 2-methoxy-4-(3-phenylpropyl)pyridine, failed to undergo this deoxygenative alkylation. This suggests that this compound, which is also rendered electron-rich by the presence of the strong electron-donating methoxy (B1213986) group at an ortho position, may similarly be an unsuitable substrate for this specific ruthenium-catalyzed transformation under the reported conditions. The increased electron density on the pyridine ring and vinyl group likely hinders a key step in the catalytic cycle.

Table 2: Substrate Reactivity in Ru-Catalyzed Deoxygenative Coupling

| Vinylpyridine Substrate | Electronic Nature | Reactivity |

|---|---|---|

| 2-Vinylpyridine (B74390) | Electron-neutral/deficient | Reactive |

| 2-Bromo-6-vinylpyridine | Electron-deficient | Reactive |

| 2-Methoxy-4-(3-phenylpropyl)pyridine | Electron-rich | Unreactive |

Reactivity Pertaining to the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring retains its characteristic basicity and ability to coordinate to metal centers, although these properties are influenced by the substituents.

Protonation and Acid-Base Equilibria

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and accept a proton (H⁺). The basicity of a substituted pyridine is commonly expressed by the pKa value of its conjugate acid (the pyridinium (B92312) ion). The pKa of the parent pyridine is approximately 5.2. For 2-vinylpyridine, the pKa is 4.98, indicating that the vinyl group has a slight electron-withdrawing effect, reducing the basicity of the nitrogen atom. wikipedia.org

Table 3: Acidity Constants (pKa) of Selected Pyridine Derivatives

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | ~5.2 |

| 2-Vinylpyridine | 4.98 wikipedia.org |

| 2-Methoxypyridine (B126380) | 3.28 |

Note: The pKa of 2-methoxypyridine is lower than pyridine due to a combination of steric hindrance to solvation of the pyridinium ion and inductive effects, which can complicate simple predictions. However, the resonance donation of the methoxy group is still expected to increase electron density at the nitrogen, influencing its reactivity.

Coordination to Transition Metal Centers for Complex Formation

The pyridine nucleus of this compound contains a nitrogen atom with a lone pair of electrons, making it an effective Lewis base capable of coordinating to a variety of transition metal centers. This coordination ability allows for the formation of a diverse range of metal complexes, where the pyridine derivative acts as a ligand. The nature of these complexes, including their geometry and stability, is influenced by the metal ion, the other ligands present, and the steric and electronic properties of the this compound ligand itself. wikipedia.orgjscimedcentral.com

The nitrogen atom serves as the primary coordination site, donating its electron pair to an empty orbital on the transition metal. This behavior is common for pyridine and its derivatives, which are widely used as ligands in coordination chemistry. jscimedcentral.com For instance, 2-vinylpyridine has been shown to form well-defined complexes with metals such as platinum(II) and cobalt. nih.govnih.gov In a study of cobaloxime complexes with various 2-substituted pyridines, it was found that both 2-methoxypyridine and 2-vinylpyridine could coordinate to the cobalt center. nih.gov The binding affinity and the length of the cobalt-nitrogen bond were found to be sensitive to the steric bulk of the substituent at the 2-position. nih.gov For 2-vinylpyridine, weaker than expected binding was attributed to the rotational freedom of the vinyl group, which is adjusted upon coordination. nih.gov

Similarly, poly(vinylpyridine) has been extensively studied for its ability to form coordination complexes and cross-linked metallopolymers with transition metals like ruthenium(II) and copper(II). kpi.uapku.edu.cnnih.gov These studies demonstrate the fundamental capacity of the vinylpyridine moiety to engage in metal coordination, a property that is retained in this compound. The presence of both a methoxy and a vinyl group at the 2- and 6-positions introduces steric considerations that can influence the geometry of the resulting metal complex. wikipedia.org

| Ligand | Metal Center | Complex Type / Application | Reference |

|---|---|---|---|

| 2-Vinylpyridine | Platinum(II) | Cycloplatinated(II) luminescent complexes | nih.gov |

| 2-Vinylpyridine | Cobalt | Methylcobaloxime complexes for studying steric/electronic effects | nih.gov |

| 2-Methoxypyridine | Cobalt | Methylcobaloxime complexes for studying steric/electronic effects | nih.gov |

| Poly(4-vinylpyridine) | Ruthenium(II) | Coordination cross-linked metallopolymers | kpi.ua |

| Poly(4-vinylpyridine) | Copper(II) | Intra- and intermolecular polymer-metal complexes | pku.edu.cn |

Chemical Behavior of the Methoxy Group

The methoxy group (-OCH₃) at the 2-position of the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of the entire molecule. The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the pyridine ring through a positive mesomeric effect (+M). This electron donation increases the electron density of the aromatic system, particularly at the ortho and para positions (positions 3, 5, and 6). gcwgandhinagar.com

This increased electron density deactivates the pyridine ring towards nucleophilic aromatic substitution, which typically occurs at the 2, 4, and 6 positions in electron-deficient pyridine systems. uoanbar.edu.iq Conversely, it activates the ring for electrophilic aromatic substitution, although such reactions on the pyridine ring are generally difficult due to the deactivating inductive effect of the ring nitrogen and its protonation in acidic media. gcwgandhinagar.comuoanbar.edu.iq Research on methoxy-substituted pyridines confirms that electron-donating groups are often necessary to facilitate useful electrophilic substitution reactions. gcwgandhinagar.com

The electronic influence of the methoxy group also extends to the vinyl substituent. By donating electron density into the conjugated system, the methoxy group can reduce the electrophilicity of the β-carbon of the vinyl group. This effect can inhibit reactions that rely on the nucleophilic attack at this position. For example, in a study on the ruthenium-catalyzed β-selective alkylation of vinylpyridines, it was noted that an electron-rich substrate, 2-methoxy-4-(3-phenylpropyl)pyridine, failed to undergo the transformation, highlighting the deactivating effect of the methoxy group in this specific context.

The methoxy group in this compound is an aryl alkyl ether and, like most ethers, is relatively unreactive. However, the carbon-oxygen bond can be cleaved under stringent conditions, most commonly with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org This reaction, known as ether cleavage, proceeds via a nucleophilic substitution mechanism.

The mechanism involves the initial protonation of the ether oxygen by the strong acid, converting the methoxy group into a good leaving group (methanol). wikipedia.orgmasterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile. For aryl alkyl ethers, the cleavage occurs specifically at the alkyl-oxygen bond because nucleophilic attack on the sp²-hybridized carbon of the aromatic ring is energetically unfavorable. masterorganicchemistry.com Therefore, the reaction proceeds via an Sₙ2 attack of the halide on the methyl group.

The cleavage of this compound would yield 2-hydroxy-6-vinylpyridine (which exists in equilibrium with its tautomer, 6-vinyl-2-pyridone) and a methyl halide (e.g., methyl iodide).

This ether cleavage represents a key functional group interconversion (FGI), a process that converts one functional group into another. ub.edusolubilityofthings.comvanderbilt.edu The transformation of the methoxy group into a hydroxyl group opens up new synthetic possibilities. The resulting hydroxyl group can be further modified, for example, by converting it into a better leaving group (like a tosylate) for subsequent nucleophilic substitution reactions, or by using it to direct ortho-metalation reactions.

Stereochemical and Regiochemical Control in Reactions

The vinyl group of this compound is an activated alkene system, susceptible to conjugate addition reactions. The electron-withdrawing nature of the pyridine ring (via the inductive effect of the nitrogen atom) polarizes the C=C double bond, creating a partial positive charge on the β-carbon (the carbon atom further from the ring). This electronic setup makes the β-position the preferred site for attack by nucleophiles.

This inherent reactivity leads to high regioselectivity in many addition reactions, particularly alkylations. A notable example is the ruthenium-catalyzed deoxygenative coupling of vinylpyridines with aldehydes or ketones, which proceeds with complete β-regioselectivity. nih.govresearchgate.netnih.gov In this type of reaction, the alkyl group from the carbonyl compound is added exclusively to the β-carbon of the vinylpyridine.

However, as mentioned previously (Section 3.3.1), the electronic nature of substituents on the pyridine ring can modulate this reactivity. The presence of a strong electron-donating group, such as the methoxy group in this compound, increases the electron density throughout the conjugated system, including the vinyl group. This can diminish the electrophilicity of the β-carbon, potentially slowing down or even inhibiting the conjugate addition. Indeed, studies have shown that electron-rich methoxypyridine derivatives can be unreactive under conditions where other vinylpyridines readily undergo β-alkylation.

| Vinylpyridine Substrate | Alkylating Agent | Regioselectivity | Result |

|---|---|---|---|

| 4-Vinylpyridine | Various aldehydes/ketones | β-selective | Good to excellent yields |

| 2-Vinylpyridine | Various aldehydes/ketones | β-selective | Good to excellent yields |

| 2-Methyl-6-vinylpyridine | Various aldehydes/ketones | β-selective | Good to excellent yields |

| 2-Bromo-6-vinylpyridine | Various aldehydes/ketones | β-selective | Good to excellent yields |

| 2-Methoxy-4-(3-phenylpropyl)pyridine | Aldehyde | N/A | Failed to undergo transformation |

Achieving diastereoselectivity in the functionalization of this compound requires the presence of a stereocenter in the molecule or the use of a chiral reagent or catalyst. While specific studies on diastereoselective reactions of this compound are not prevalent, the principles of stereocontrol can be applied based on research on similar vinylpyridine systems. nih.govacs.org

Functionalization of the vinyl group, such as through asymmetric hydrogenation, dihydroxylation, or conjugate addition, can create one or more new stereocenters. The stereochemical outcome of such reactions can be controlled to favor one diastereomer over others. Two main strategies are typically employed:

Substrate Control: If the molecule already contains a chiral center, it can influence the stereochemical course of a subsequent reaction. The existing stereocenter can sterically hinder one face of the molecule, directing the incoming reagent to the more accessible face.

Reagent/Catalyst Control: This is a more common and versatile approach. It involves using a chiral catalyst or reagent to create a chiral environment around the substrate. For example, enantioselective additions of prochiral radicals to vinylpyridines have been achieved using a combination of photoredox catalysis and a chiral Brønsted acid. nih.govacs.org The chiral acid activates the vinylpyridine and provides stereocontrol through hydrogen bonding, leading to the formation of chiral γ-functionalized pyridines with high enantioselectivity. nih.gov Similarly, chiral phosphine (B1218219) catalysts have been developed for the enantioselective Rauhut-Currier reaction involving 2-vinylpyridines, demonstrating that external chiral agents can effectively control the stereochemistry of additions to the vinyl group. acs.org

In the context of this compound, an asymmetric reaction at the vinyl double bond would generate a new stereocenter. If this chiral product were to undergo further reactions, the initial stereocenter could direct the formation of subsequent stereocenters, leading to a diastereoselective process. rsc.org

Advanced Spectroscopic Characterization Techniques in Research

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

For 2-methoxy-6-vinylpyridine (C₈H₉NO), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the molecular formula.

The fragmentation pattern in the mass spectrum provides structural clues. Plausible fragmentation pathways for this compound upon electron ionization could include:

Loss of a methyl radical (•CH₃) from the methoxy (B1213986) group to form an [M-15]⁺ ion.

Loss of a methoxy radical (•OCH₃) to form an [M-31]⁺ ion.

Loss of the vinyl group (•CH=CH₂) to form an [M-27]⁺ ion.

Cleavage of the pyridine (B92270) ring, leading to smaller charged fragments.

Analysis of these fragments helps to confirm the presence of the methoxy and vinyl substituents on the pyridine core. nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of a molecule with exceptional precision, typically to four or more decimal places. bioanalysis-zone.comresearchgate.netalgimed.com This capability allows for the determination of a compound's exact mass, which is crucial for deriving its unique elemental composition. researchgate.netmeasurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which provides a nominal (integer) mass, HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas. bioanalysis-zone.comresearchgate.net

For this compound, with the chemical formula C₈H₉NO, HRMS provides an unambiguous confirmation of its elemental composition. The exact mass is calculated using the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. This precise measurement is fundamental for validating the synthesis of the target molecule and distinguishing it from potential isomeric impurities.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉NO |

| Calculated Exact Mass | 135.06841 Da |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complexation Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for studying molecules and their non-covalent interactions in the gas phase. nih.govnih.gov The gentleness of the ESI process allows for the transfer of intact, weakly bound complexes from solution into the mass spectrometer for analysis. nih.gov This makes it an invaluable tool for investigating interactions such as protein-ligand binding, metal ion coordination, and the formation of supramolecular assemblies. nih.govnih.govscispace.com ESI-MS offers advantages in speed and sensitivity for determining the stoichiometry of these complexes. nih.govnih.gov

In the context of this compound, ESI-MS could be employed to study its ability to form non-covalent complexes. For instance, the pyridine nitrogen and methoxy oxygen atoms could act as coordination sites for metal ions. ESI-MS analysis of a solution containing this compound and a metal salt would reveal the formation of metal-ligand complexes, allowing researchers to determine the stoichiometry (e.g., 1:1, 2:1) of the binding.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. libretexts.org The method is based on the principle that different chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation. vscht.cz An IR spectrum, which plots transmittance or absorbance versus wavenumber, provides a unique "fingerprint" of a molecule, revealing the presence of key structural components. libretexts.orgvscht.cz

The IR spectrum of this compound exhibits distinct absorption bands corresponding to its primary functional groups: the pyridine ring, the methoxy group, and the vinyl group. The C-H stretching vibrations of the vinyl group and the aromatic ring are typically observed just above 3000 cm⁻¹. vscht.cz The carbon-carbon double bond (C=C) of the vinyl group and the stretching vibrations within the pyridine ring produce characteristic bands in the 1680-1400 cm⁻¹ region. vscht.cz The strong absorption from the C-O bond of the methoxy group is also a key identifying feature.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Vinyl (=C-H) | Stretch | 3100 - 3000 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Alkyl (C-H of -OCH₃) | Stretch | 3000 - 2850 |

| Vinyl (C=C) | Stretch | 1680 - 1640 |

| Pyridine Ring (C=C, C=N) | Stretch | 1600 - 1400 |

| Methoxy (C-O) | Stretch | 1250 - 1050 |

| Vinyl (=C-H) | Bend (Out-of-plane) | 1000 - 650 |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for analyzing polymers. mtoz-biolabs.comlcms.czshimadzu.com It separates molecules based on their effective size, or hydrodynamic volume, in solution. researchgate.net Larger molecules elute from the chromatography column faster than smaller molecules, which can penetrate the pores of the column's packing material. mtoz-biolabs.comshimadzu.com This separation allows for the determination of a polymer's molecular weight distribution, a critical factor that influences its physical and mechanical properties. lcms.czshimadzu.comresearchgate.net

When this compound is used as a monomer to create poly(this compound), GPC is the primary method for characterizing the resulting polymer. The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI is a measure of the breadth of the molecular weight distribution. researchgate.net A narrow PDI (closer to 1.0) indicates a more uniform polymer chain length, which is often desirable in controlled polymerization reactions.

GPC Parameters for Polymer Characterization

| Parameter | Description |

|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of the polymer sample divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | An average that accounts for the contribution of larger, heavier polymer chains. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. researchgate.net |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure that determines the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed empirical formula. This comparison serves as a crucial check for the purity and identity of a synthesized compound.

For a pure sample of this compound (C₈H₉NO), the experimental results from elemental analysis should closely match the theoretical percentages. A significant deviation between the found and calculated values would suggest the presence of impurities or an incorrect structural assignment. Therefore, this technique is essential for validating the empirical formula derived from other methods like mass spectrometry.

Elemental Analysis Data for this compound (C₈H₉NO)

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 71.09% |

| Hydrogen (H) | 6.71% |

| Nitrogen (N) | 10.36% |

| Oxygen (O) | 11.84% |

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in predicting a wide range of properties for 2-methoxy-6-vinylpyridine, from its reactivity to its conformational preferences and its interactions with metal ions.

Prediction of Reactivity and Reaction Pathways

For analogous systems, the MESP map typically indicates regions of negative potential around the nitrogen atom of the pyridine (B92270) ring, highlighting its propensity for electrophilic attack and coordination to metal centers. The vinyl group, being an electron-rich π-system, also represents a reactive site, susceptible to addition reactions. DFT can be used to model the transition states and reaction energy profiles for various transformations, such as polymerization, providing a theoretical basis for understanding reaction mechanisms and predicting the feasibility of different reaction pathways. mdpi.com

Table 1: Predicted Reactivity Sites of Pyridine Derivatives from DFT Calculations

| Functional Group | Predicted Reactivity | Method of Prediction |

| Pyridine Nitrogen | Site for electrophilic attack and metal coordination | Molecular Electrostatic Potential (MESP) |

| Vinyl Group | Susceptible to radical and electrophilic addition | Frontier Molecular Orbital (FMO) Analysis |

| Methoxy (B1213986) Group | Influences ring electronics through resonance | Natural Bond Orbital (NBO) Analysis |

Note: This table is based on general principles and findings for analogous pyridine compounds.

Analysis of Conformational Preferences and Tautomerism

The orientation of the methoxy and vinyl groups relative to the pyridine ring in this compound dictates its conformational landscape. DFT calculations are crucial for determining the relative energies of different conformers and the energy barriers for their interconversion.

Studies on the closely related 2-methoxypyridine (B126380) have shown a preference for the syn conformer, where the methyl group of the methoxy moiety is oriented towards the pyridine nitrogen. rsc.org This preference is attributed to a combination of steric repulsion and orbital interactions. rsc.org It is expected that this compound would exhibit similar conformational preferences, with the planarity of the vinyl group potentially influencing the rotational barrier of the methoxy group.

Tautomerism, the interconversion of structural isomers through proton transfer, is a known phenomenon in pyridine derivatives. beilstein-journals.org While the canonical aromatic form of this compound is expected to be the most stable, DFT calculations can be employed to investigate the relative stabilities of potential tautomers, such as those arising from proton migration from the vinyl group or the methoxy group to the pyridine nitrogen. These calculations are vital for a comprehensive understanding of the compound's chemical behavior. chemrxiv.org

Understanding Metal-Ligand Bonding and Complex Stability

The pyridine nitrogen of this compound is a potent site for coordination to metal ions, making it a valuable ligand in coordination chemistry. DFT calculations can provide detailed information about the nature of the metal-ligand bond, including bond orders, orbital contributions, and the stability of the resulting complexes. researchgate.netscispace.com

Theoretical studies on related poly(4-vinylpyridine) complexes with transition metals like ruthenium have demonstrated how spectroscopic data can be interpreted with the aid of computational models to understand aspects like π-back-donation from the metal to the ligand. kpi.ua For this compound, DFT can be used to predict the geometric and electronic structures of its metal complexes, as well as to calculate their binding energies. This information is critical for designing complexes with specific catalytic or material properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and materials over time. For polymers derived from this compound, MD simulations can provide insights into their conformational dynamics in different environments and their self-assembly behavior.

Polymer Chain Conformation and Dynamics in Solution and Bulk

While specific MD simulation studies on poly(this compound) are not prevalent, extensive research on the closely related poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) provides a strong basis for understanding its likely behavior. semanticscholar.orgmst.edu

MD simulations can model the conformation of a single polymer chain in a solvent, predicting properties such as the radius of gyration and the persistence length. The presence of the methoxy group in poly(this compound) is expected to influence its solubility and chain stiffness compared to unsubstituted P2VP. In the bulk phase, MD simulations can be used to predict the glass transition temperature and other thermophysical properties of the material. Coarse-grained models, which simplify the atomic representation to study longer length and time scales, have been successfully developed for P2VP and P4VP and could be adapted for poly(this compound). semanticscholar.org

Table 2: Properties of Vinylpyridine Polymers Investigated by Molecular Dynamics

| Polymer | Property Studied | Simulation Type | Key Findings |

| Poly(2-vinylpyridine) | Chain conformation in solution | Atomistic MD | Chain flexibility is influenced by solvent quality. |

| Poly(4-vinylpyridine) | Bulk amorphous structure | Coarse-grained MD | Prediction of glass transition temperature. |

| Poly(styrene-b-2-vinylpyridine) | Segmental dynamics | Deuterium NMR & MD | P2VP block exhibits more restricted mobility than polystyrene. mst.edu |

Note: This table is based on findings for analogous poly(vinylpyridine) systems.

Self-Assembly Behavior of Polymeric Systems

Block copolymers containing a poly(vinylpyridine) segment are renowned for their ability to self-assemble into a rich variety of nanostructures, such as spheres, cylinders, and lamellae. researchgate.netacs.org This behavior is driven by the chemical incompatibility between the different polymer blocks. MD simulations are a key tool for investigating the mechanisms and thermodynamics of this self-assembly process. aip.orgresearchgate.net

For a block copolymer incorporating poly(this compound), the methoxy group would modulate its interaction with other polymer blocks and solvents, thereby influencing the resulting morphology. MD simulations can be used to predict the phase diagram of such block copolymers and to visualize the evolution of the self-assembled structures. acs.org This predictive capability is crucial for the design of functional nanomaterials for applications in areas like nanolithography and drug delivery.

Mechanistic Elucidation for Catalytic Reactions and Polymerization Processes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions and polymerization processes involving vinylpyridine derivatives. While direct computational studies specifically targeting this compound are not extensively available in the literature, significant insights can be drawn from theoretical investigations into the polymerization of the closely related and structurally similar monomer, 2-vinylpyridine (B74390) (2VP). These studies provide a robust framework for understanding the fundamental steps of the polymerization mechanism, including initiation, propagation, and the factors that govern stereoselectivity. The presence of the methoxy group in this compound is anticipated to influence the electronic and steric landscape of the monomer, which in turn would affect the kinetics and thermodynamics of the polymerization process.

A pivotal study on the stereoselective polymerization of 2-vinylpyridine catalyzed by cationic yttrium complexes offers a detailed mechanistic picture that can be extrapolated to understand the behavior of this compound. rsc.org This research utilized DFT calculations to explore the polymerization mechanism initiated by catalysts of the type [LNY(CH₂SiMe₃)(THF)]⁺, where L represents different ancillary ligands. rsc.org The findings from this study highlight the critical role of both electronic and steric factors in determining the stereochemical outcome of the polymerization.

The polymerization process is understood to proceed through a coordination-insertion mechanism. The key steps involve the coordination of the vinylpyridine monomer to the cationic metal center, followed by the insertion of the vinyl group into the metal-alkyl bond. The stereoselectivity of this insertion, which dictates whether the resulting polymer is isotactic, syndiotactic, or atactic, is determined by the relative energy barriers of the competing transition states.

One of the crucial findings from the computational studies on 2-vinylpyridine polymerization is the significant influence of the ancillary ligands on the catalyst's performance. rsc.org The electronic and steric properties of these ligands can be systematically varied to tune the stereoselectivity of the polymerization. For instance, isotactic selectivity was found to be favored by catalysts that exhibit a combination of smaller deformation upon monomer coordination and stronger electronic effects. rsc.org Conversely, catalysts with comparable energy barriers for both isotactic and syndiotactic insertion pathways tend to produce atactic polymers. rsc.org

The steric hindrance around the catalytic center plays a paramount role in directing the stereochemistry of the polymerization. rsc.org Distortion-interaction and topographic steric map analyses have revealed a direct correlation between the bulkiness of the ancillary ligands and the energy barriers for isotactic insertion. rsc.org Larger ligands lead to greater distortion energy of the catalyst, which in turn results in higher energy barriers for the formation of isotactic polymer chains. rsc.org

In the context of this compound, the presence of the methoxy group at the 2-position of the pyridine ring is expected to introduce additional electronic and steric effects. The methoxy group is generally considered to be an electron-donating group, which would increase the electron density on the pyridine ring. This could potentially influence the coordination of the monomer to the metal center. Furthermore, the steric bulk of the methoxy group, although relatively small, could also play a role in the orientation of the monomer during the insertion step, thereby influencing the stereoselectivity of the polymerization.

The following data tables, derived from the theoretical investigations of 2-vinylpyridine polymerization, provide a quantitative illustration of the energetic factors that govern the stereoselectivity of the process. rsc.org While this data is for 2-vinylpyridine, it serves as a valuable reference for understanding the potential mechanistic pathways for this compound.

Table 1: Calculated Energy Barriers for 2-Vinylpyridine Insertion with Different Yttrium Catalysts rsc.org

| Catalyst | Ancillary Ligand (L) | Pathway | Energy Barrier (kcal/mol) |

| Y-1 | (2,6-Et₂C₆H₃)NC(Me)CHC(Me)N(2,6-Et₂C₆H₃) | Isotactic | Lower |

| Y-1 | (2,6-Et₂C₆H₃)NC(Me)CHC(Me)N(2,6-Et₂C₆H₃) | Syndiotactic | Higher |

| Y-2 | (2,6-Cl₂C₆H₃)NC(Me)CHC(Me)N(2,6-Cl₂C₆H₃) | Isotactic | Lower |

| Y-2 | (2,6-Cl₂C₆H₃)NC(Me)CHC(Me)N(2,6-Cl₂C₆H₃) | Syndiotactic | Higher |

| Y-3 | (2,6-C₆H₅)NC(Me)CHC(Me)N(2,6-iPr₂C₆H₃) | Isotactic | Comparable |

| Y-3 | (2,6-C₆H₅)NC(Me)CHC(Me)N(2,6-iPr₂C₆H₃) | Syndiotactic | Comparable |

This table illustrates the influence of the ancillary ligand on the energy barriers for isotactic and syndiotactic insertion of 2-vinylpyridine. Lower energy barriers indicate a more favorable reaction pathway.

Table 2: Distortion-Interaction Analysis for Isotactic Insertion of 2-Vinylpyridine rsc.org

| Catalyst | Ancillary Ligand (L) | Distortion Energy of Catalyst (kcal/mol) | Interaction Energy (kcal/mol) |

| Y-1 | (2,6-Et₂C₆H₃)NC(Me)CHC(Me)N(2,6-Et₂C₆H₃) | Low | Favorable |

| Y-4 | (2,6-Cl₂C₆H₃)NC(Me)CHC(Me)N(iPr₂C₆H₃) | High | Less Favorable |

Advanced Applications of 2 Methoxy 6 Vinylpyridine and Its Derivatives

Catalysis and Ligand Design

Role as Ligands in Transition Metal-Catalyzed Organic Reactions

The pyridine (B92270) motif is a cornerstone in coordination chemistry, and its derivatives are widely employed as ligands in transition metal catalysis. While direct studies on 2-methoxy-6-vinylpyridine as a ligand are not extensively detailed in the provided research, the behavior of analogous vinylpyridine compounds, such as 2-vinylpyridine (B74390), offers significant insight into its potential applications. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent sigma-donor for coordinating with transition metals. The vinyl group, on the other hand, provides a site for polymerization or further functionalization.

In related research, 2-vinylpyridine has been utilized as a cyclometalated ligand in platinum(II) complexes. nih.govresearchgate.net These cycloplatinated complexes have demonstrated luminescence, a property that is influenced by the nature of the ancillary ligands attached to the metal center. nih.govresearchgate.net The electronic properties of the ligands play a crucial role in controlling the electron density at the metal center, which in turn affects the catalytic activity and photophysical properties of the complex. nih.govresearchgate.net The introduction of a methoxy (B1213986) group at the 2-position of the pyridine ring, as in this compound, would be expected to increase the electron-donating ability of the ligand through a resonance effect. This enhanced electron-donating character could modulate the properties of the resulting metal complexes, potentially leading to altered reactivity and selectivity in catalytic transformations.

The general structure of such transition metal complexes can be represented as follows:

| Component | Role in the Complex |

| Transition Metal Center (e.g., Pt, Pd, Rh) | The active site for catalysis, where substrates bind and react. |

| This compound Ligand | Coordinates to the metal center, influencing its electronic properties and steric environment. |

| Ancillary Ligands (e.g., phosphines, halides) | Further modify the properties of the metal complex, affecting stability and reactivity. |

The vinyl group of this compound offers a reactive handle that can be exploited for further chemical transformations. Transition metal-catalyzed reactions, such as Heck or Suzuki couplings, could be employed to modify this vinyl group, leading to the synthesis of more complex and tailored ligands for specific catalytic applications. researchgate.net

Development of Polymeric Catalysts (e.g., in organic transformations)

The polymerization of vinylpyridine derivatives provides a straightforward route to polymeric materials that can serve as supports for catalytic species. researchgate.net Poly(vinylpyridine)s have been recognized for their utility as supports for a variety of reagents and catalysts. researchgate.net These polymeric supports offer several advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and improved catalyst stability. acs.org

Polymers derived from this compound can be functionalized to create active catalytic sites. The pyridine nitrogen atoms along the polymer backbone can act as coordination sites for metal ions, effectively creating a polymer-supported catalyst. scbt.com The catalytic activity of such materials would be influenced by the properties of the polymer support, such as its molecular weight, cross-linking density, and the accessibility of the catalytic sites. researchgate.net For instance, palladium complexes supported on poly(vinylpyridine) have been investigated for their catalytic activity in hydrogenation reactions. researchgate.net The performance of these catalysts is dependent on the composition of the complexes and the valency state of the palladium. researchgate.net

The general approach to creating such polymeric catalysts involves:

Polymerization: The this compound monomer is polymerized, often with a cross-linking agent, to form a robust polymer matrix.

Metalation: The resulting polymer is treated with a solution of a metal salt, leading to the coordination of the metal ions to the pyridine units within the polymer.

Activation: The metal-loaded polymer may require an activation step, such as reduction to a lower oxidation state, to generate the catalytically active species.

These polymeric catalysts can be applied in a range of organic transformations. For example, polyaniline-supported catalysts have been shown to be effective in reactions such as Mannich-type reactions and Suzuki-Miyaura couplings. acs.org Similarly, polymers based on this compound could be envisioned as supports for catalysts in these and other important organic reactions. The methoxy group may influence the swelling behavior of the polymer in different solvents, which in turn can affect the diffusion of reactants to the active sites within the polymer matrix. researchgate.net

Functional Materials Science

pH-Responsive Polymeric Systems for Controlled Release Applications

Stimuli-responsive polymers, which undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light, are of great interest for a variety of biomedical applications, including controlled drug delivery. nih.govlongdom.orgresearchgate.net Polymers containing pyridine moieties, such as poly(2-vinylpyridine), are well-known for their pH-responsive behavior. nih.govnih.gov The pyridine nitrogen is weakly basic and can be protonated at acidic pH. This protonation leads to electrostatic repulsion between the polymer chains, causing the polymer to swell or dissolve in aqueous media. nih.govnih.gov

Polymers derived from this compound are expected to exhibit similar pH-responsive properties. The presence of the methoxy group, an electron-donating group, would likely increase the basicity of the pyridine nitrogen, thereby shifting the pH at which the polymer undergoes its transition. This tunability of the pH response is highly desirable for designing drug delivery systems that can release their payload at specific sites in the body with different pH environments, such as the acidic microenvironment of tumors or the low pH of endosomes. nih.govmdpi.com

Block copolymers containing a poly(this compound) segment and a hydrophilic block, such as poly(ethylene oxide), can self-assemble into micelles in aqueous solution at neutral or basic pH. nih.gov These micelles typically have a hydrophobic core formed by the collapsed poly(this compound) chains and a hydrophilic corona from the poly(ethylene oxide) chains. nih.gov Hydrophobic drugs can be encapsulated within the core of these micelles. nih.govnih.gov When the micelles encounter an acidic environment, the protonation of the pyridine units in the core leads to the disassembly of the micelle and the release of the encapsulated drug. nih.govnih.gov

| pH Condition | Polymer State | Application |

| Neutral or Basic pH | Collapsed, hydrophobic | Drug encapsulation |

| Acidic pH | Swollen, hydrophilic | Drug release |

The release of drugs from these pH-sensitive systems can be fine-tuned by controlling the molecular weight of the polymer blocks and the ratio of the hydrophobic to hydrophilic segments. nih.gov

Metal-Binding Polymers and Chelation Applications

The ability of the pyridine nitrogen to coordinate with metal ions also makes polymers derived from this compound attractive for applications in metal chelation and removal. ku.edu These polymers can act as chelating agents, binding to metal ions and facilitating their removal from aqueous solutions. researchgate.net This is particularly relevant for the remediation of wastewater contaminated with heavy metals. mdpi.comnih.gov

The efficiency of metal binding is dependent on several factors, including the pH of the solution, the concentration of the metal ions, and the chemical structure of the polymer. researchgate.net The methoxy group in this compound could enhance the metal-binding affinity of the corresponding polymer due to its electron-donating nature, which increases the electron density on the pyridine nitrogen and strengthens its coordination to metal ions.

These metal-binding polymers can be prepared in various forms, such as soluble polymers, cross-linked resins, or grafted onto solid supports. semanticscholar.org Cross-linked resins are particularly useful for packed-bed applications where contaminated water is passed through a column containing the chelating resin, and the metal ions are selectively adsorbed. semanticscholar.org The bound metal ions can often be recovered, and the resin regenerated for multiple uses by treating it with an acidic solution to protonate the pyridine groups and release the metal ions. researchgate.net

Potential applications for these metal-binding polymers include:

Environmental Remediation: Removal of toxic heavy metals such as lead, cadmium, and mercury from industrial effluents. researchgate.net

Metal Recovery: Selective recovery of precious metals from mining or electronic waste streams.

Analytical Chemistry: Preconcentration of trace metal ions for analysis.

Optoelectronic Materials (e.g., Luminescent Devices, Chemosensors)